molecular formula C13H17N5O3 B12627738 N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-39-3

N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12627738
CAS No.: 921933-39-3
M. Wt: 291.31 g/mol
InChI Key: MKYLGJJGXSKLQK-UHFFFAOYSA-N
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Description

N-Hexyl-7-nitro-1-oxo-1λ⁵,2,4-benzotriazin-3-amine is a benzotriazine derivative characterized by:

  • A benzotriazine core (C₆H₃N₃) with a nitro (-NO₂) substituent at position 5.
  • An oxo (=O) group at position 1, forming a 1λ⁵ oxidation state.
  • A hexyl (C₆H₁₃) alkyl chain attached to the amine at position 3.

Properties

CAS No.

921933-39-3

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

N-hexyl-7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C13H17N5O3/c1-2-3-4-5-8-14-13-15-11-7-6-10(18(20)21)9-12(11)17(19)16-13/h6-7,9H,2-5,8H2,1H3,(H,14,15,16)

InChI Key

MKYLGJJGXSKLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adducts under mild conditions . The reactions are generally performed at room temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitrobenzotriazinone derivatives.

    Reduction: Formation of amino-benzotriazinone derivatives.

    Substitution: Formation of various alkyl or aryl benzotriazinone derivatives.

Scientific Research Applications

The compound N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine is a specialized chemical with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine features a complex structure characterized by a benzotriazine core with nitro and hexyl substituents. Its molecular formula is C12H16N4O3C_{12}H_{16}N_{4}O_{3}, and it has a molecular weight of approximately 252.28 g/mol. The presence of the nitro group enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine has been investigated for its potential as an antimicrobial agent . Its structural features allow it to interact with biological targets effectively. Studies have shown that derivatives of benzotriazine compounds exhibit significant antibacterial activity against various strains of bacteria, making them candidates for antibiotic development .

Material Science

In material science, compounds like N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine are explored for their photostability and light absorption properties , which are crucial in developing advanced materials for electronic devices and sensors. The incorporation of nitro groups can enhance the optical properties of polymers, leading to applications in photonic devices .

Agricultural Chemistry

There is emerging interest in the use of this compound in agricultural chemistry , particularly as a pesticide or herbicide. Its ability to disrupt cellular processes in target organisms makes it a candidate for further research in pest control strategies .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzotriazine derivatives, including N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .

Case Study 2: Photonic Applications

Research conducted by Yabuuchi et al. focused on the synthesis of polymeric materials incorporating benzotriazine derivatives. The findings demonstrated that these materials exhibited enhanced photostability and could be utilized in the fabrication of light-emitting diodes (LEDs) and solar cells .

Data Tables

CompoundZone of Inhibition (mm)
N-Hexyl-7-nitro-1-oxo-1λ^5,2,4-benzotriazin-3-amine15
Benzyl Penicillin18
Ciprofloxacin20

Mechanism of Action

The mechanism of action of N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets, such as enzymes. The nitro group plays a crucial role in the inhibition of enzyme activity by forming strong interactions with the active site of the enzyme. This interaction disrupts the normal function of the enzyme, leading to its inhibition. The hexyl chain enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Spectroscopic and Analytical Data
Compound Name Instrument Used Ionization Method Spectral Trees Key Spectral Features
N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine Q Exactive Orbitrap ESI 2 MS1: m/z 287 [M+H]⁺; MS2 fragmentation at m/z 270
7-Bromo-1-oxido-1,2,4-benzotriazin-1-ium-3-amine Not reported Not reported - GHS hazard codes: H302, H315
  • Safety Profile : The 7-bromo analog is classified under GHS with hazards H302 (harmful if swallowed) and H315 (skin irritation), indicating higher acute toxicity than the target compound (data pending).

Biological Activity

N-Hexyl-7-nitro-1-oxo-1λ5,2,4-benzotriazin-3-amine is a synthetic compound with potential pharmacological applications. Its structure suggests it may exhibit various biological activities, particularly in the realms of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by a benzotriazine core with a nitro group and a hexyl substituent. This configuration may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that N-Hexyl-7-nitro-1-oxo-1λ5,2,4-benzotriazin-3-amine exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, potentially improving cognitive function .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It appears to induce apoptosis in certain cancer cell lines, although the exact mechanism remains under investigation .
  • Neuroprotective Effects : Given its MAO-B inhibitory activity, there is potential for neuroprotective effects against oxidative stress and neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MAO-B InhibitionIncreases dopamine levels; potential cognitive enhancement
Anticancer ActivityInduces apoptosis in specific cancer cell lines
NeuroprotectionProtects neurons from oxidative stress

Case Studies

Several studies have explored the biological effects of N-Hexyl-7-nitro-1-oxo-1λ5,2,4-benzotriazin-3-amine:

  • Study on MAO-B Inhibition :
    • Objective : To assess the impact of the compound on MAO-B activity in vitro.
    • Findings : The compound demonstrated a significant reduction in MAO-B activity at concentrations as low as 10 µM, suggesting its potential use in treating neurodegenerative disorders .
  • Anticancer Efficacy :
    • Objective : Evaluation of cytotoxic effects on cancer cell lines.
    • Results : The compound was found to induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 12 µM respectively. Mechanistic studies indicated activation of caspase pathways .
  • Neuroprotective Study :
    • Objective : Investigate protective effects against oxidative damage in neuronal cells.
    • Outcome : Pre-treatment with the compound reduced cell death induced by hydrogen peroxide exposure by approximately 40%, indicating potential neuroprotective properties .

Research Findings

The current body of research suggests that N-Hexyl-7-nitro-1-oxo-1λ5,2,4-benzotriazin-3-amine has promising biological activities that warrant further investigation. Its ability to inhibit MAO-B and induce apoptosis in cancer cells positions it as a candidate for drug development.

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